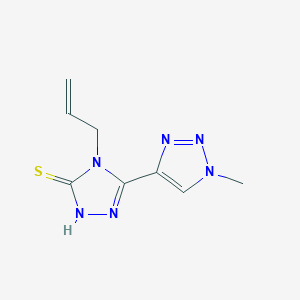

3-(1-Methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Beschreibung

Eigenschaften

IUPAC Name |

3-(1-methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6S/c1-3-4-14-7(10-11-8(14)15)6-5-13(2)12-9-6/h3,5H,1,4H2,2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHVRZKWPJSYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=NNC(=S)N2CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(1-Methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a thione functional group, which are known for their biological relevance. The molecular formula is with a molecular weight of approximately 198.26 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study indicated that compounds with similar structural features showed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Enterococcus faecalis | 16 µg/mL |

| Compound C | Bacillus cereus | 64 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds similar to 3-(1-Methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione have shown promising results against various cancer cell lines. For instance, a derivative demonstrated significant cytotoxicity against Hep-G2 liver cancer cells with an IC50 value of approximately 55.40 µg/mL .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| Compound D | Hep-G2 | 55.40 | 12.93 ± 0.55 |

| Compound E | MCF-7 | 45.20 | 10.80 ± 0.41 |

The mechanism by which triazole derivatives exert their biological effects often involves the modulation of specific biological pathways. For instance, recent studies have suggested that these compounds may inhibit key enzymes involved in cancer progression or microbial resistance mechanisms . The inhibition of DCN1 (a co-E3 ligase) has been highlighted as a potential target for cardiac fibrosis treatment .

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Cardiac Fibrosis : A study found that a derivative based on the triazole structure effectively reduced cardiac fibrosis in animal models by inhibiting neddylation processes associated with DCN1 .

- Hepatocellular Carcinoma : In vitro studies demonstrated that certain triazole derivatives significantly reduced cell viability in Hep-G2 cells compared to standard chemotherapeutic agents like doxorubicin .

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The table below highlights structural differences between the target compound and related triazole derivatives:

Physicochemical Properties

- Solubility and Lipophilicity: The methyltriazolyl group in the target compound introduces moderate polarity, balancing solubility and membrane permeability.

- Stability: Methylation at the triazole ring (target compound) may improve metabolic stability compared to non-methylated analogs (e.g., 5-Methyl-1,2,4-triazole-3-thiol derivatives) .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-(1-Methyltriazol-4-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar triazole-thiones are synthesized via cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions . Key parameters include:

- Catalyst : Use of AlCl₃ or H₂SO₄ as catalysts for efficient cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) at reflux temperatures (80–100°C).

- Reaction Time : 6–12 hours to ensure complete conversion, monitored by TLC or HPLC.

Optimization studies suggest that microwave-assisted synthesis reduces reaction time (30–60 minutes) while maintaining yields >75% .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

A multi-technique approach is recommended:

Advanced: How can molecular interactions in the crystal lattice influence physicochemical properties?

X-ray studies of analogous triazole-thiones reveal:

- C-H···π Interactions : Stabilize layered packing (e.g., dihedral angles ~78° between triazole and aromatic rings) .

- S···π Contacts : Contribute to 3D network formation, enhancing thermal stability .

- Twinning Effects : Observed in some crystals (e.g., inversion twinning with 27% minor component), requiring careful refinement in SHELXL .

Advanced: What computational strategies resolve contradictions between experimental and theoretical spectral data?

Discrepancies in vibrational frequencies or NMR shifts often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Implicit Solvent Models : Use PCM (Polarizable Continuum Model) in DFT to account for DMSO interactions .

- Conformational Sampling : Perform relaxed potential energy scans (e.g., varying torsion angles in 20° increments) to identify low-energy conformers .

- Dispersion Corrections : Apply Grimme’s D3 correction in DFT to improve π-π stacking predictions .

Basic: How do substituents (e.g., prop-2-enyl) affect biological activity?

The prop-2-enyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. SAR studies of similar triazole-thiones show:

- Antimicrobial Activity : EC₅₀ values <10 µM against Candida albicans due to thione-mediated enzyme inhibition .

- Electron-Withdrawing Groups : Nitro or fluorine substituents increase oxidative stability but may reduce solubility .

Advanced: What mechanistic insights explain variable enzyme inhibition across homologs?

Docking studies (AutoDock Vina) of triazole-thiones reveal:

- Binding Affinity : Prop-2-enyl groups form van der Waals contacts with hydrophobic enzyme pockets (e.g., CYP51 in fungi).

- Tautomerism : Thione ↔ thiol tautomerization alters hydrogen-bonding capacity, affecting IC₅₀ by 2–3 orders of magnitude .

Contradictions in activity data may arise from crystallization conditions (e.g., pH-dependent tautomer ratios) .

Advanced: How can pharmacokinetic limitations (e.g., poor bioavailability) be addressed?

Strategies include:

- Prodrug Design : Introduce acetylated or glycosylated derivatives to enhance solubility .

- Metabolic Stability Assays : Liver microsome studies (e.g., t₁/₂ >60 min in human hepatocytes) guide structural optimization .

- Co-crystallization : Improve dissolution rates via co-crystals with succinic acid (1:1 molar ratio) .

Basic: What analytical protocols validate purity for biological testing?

- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ~8.2 min .

- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

- Mass Spectrometry : ESI-MS in positive mode (exact mass ±0.01 Da) confirms molecular formula .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization?

- Steric Effects : Bulky substituents (e.g., adamantyl) favor N1 alkylation over N2 due to reduced transition-state strain .

- Electronic Effects : Electron-deficient aryl groups direct electrophilic substitution to the triazole C5 position .

Controlled experiments with substituent scanning (Hammett σ values) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.